An In-Depth Technical Guide to tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS: 107017-73-2)
An In-Depth Technical Guide to tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS: 107017-73-2)
Foreword: Unveiling a Versatile Building Block in Modern Chemistry
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of unique structural motifs is paramount to achieving desired potency, selectivity, and metabolic stability. Among these, the cyclopropyl group has garnered significant attention for its ability to impart conformational rigidity and favorable metabolic properties to bioactive molecules.[1] This guide delves into the technical intricacies of a particularly valuable synthon bearing this moiety: tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.
With the CAS number 107017-73-2, this bifunctional molecule serves as a cornerstone for the synthesis of a diverse array of complex chemical entities. The presence of a Boc-protected amine and a primary alcohol on a cyclopropyl scaffold provides orthogonal handles for a variety of chemical transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, properties, and applications, grounded in established scientific principles and practical, field-proven insights.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective utilization in synthesis. The key properties of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate are summarized below.
| Property | Value | Source |
| CAS Number | 107017-73-2 | [2] |
| Molecular Formula | C₉H₁₇NO₃ | [2] |
| Molecular Weight | 187.24 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 81.0 to 85.0 °C | [3][4] |
| Boiling Point (Predicted) | 294.5 ± 9.0 °C | [3][4] |
| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in most organic solvents. | [5] |
| Storage | Keep in a dark place, sealed in dry, at room temperature. | [3][6] |
Strategic Synthesis Methodologies
The synthesis of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and safety considerations. Two prominent methods are detailed below.
Synthesis via Reduction of a Carboxylate Ester
This is a widely employed and efficient method that commences with the commercially available ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. The core of this transformation lies in the selective reduction of the ester functionality to a primary alcohol without affecting the Boc-protecting group.
Causality Behind Experimental Choices:
-
Reducing Agent: Lithium borohydride (LiBH₄) is the preferred reducing agent for this transformation. It is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and exhibits excellent chemoselectivity for the reduction of esters in the presence of the more labile carbamate group. The use of a stronger reducing agent like LiAlH₄ could risk the cleavage of the Boc group.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is inert to the reaction conditions and effectively solubilizes both the substrate and the reducing agent.
-
Work-up: The reaction is quenched with water, and the addition of anhydrous sodium sulfate serves to both remove excess water and facilitate the precipitation of inorganic salts, simplifying the subsequent filtration and purification steps.
-
Purification: Column chromatography on silica gel is a standard and effective method for isolating the pure product from any unreacted starting material and by-products.
Experimental Protocol:
-
To a solution of ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (4.31 g, 18.80 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at room temperature, slowly add a 2M solution of lithium borohydride (LiBH₄) in THF (10.34 mL, 20.68 mmol) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is incomplete, an additional portion of the 2M LiBH₄ solution in THF (5 mL, 10 mmol) may be added, and stirring continued for another 6 hours.
-
Upon completion of the reaction, carefully add anhydrous sodium sulfate (Na₂SO₄, 15 g) followed by the slow addition of water (10 mL) to quench the excess reducing agent.
-
Stir the resulting suspension vigorously at room temperature for at least one hour.
-
Filter the suspension through a pad of Celite or sodium sulfate, and wash the residue thoroughly with dichloromethane (DCM).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate (1:1) eluent system to afford the desired product as a white solid (2.78 g, 79% yield).[3]
Caption: Synthesis of the target compound via ester reduction.
Synthesis from Diethyl Cyclopropane-1,1-dicarboxylate
An alternative and elegant approach involves a multi-step sequence starting from the readily available diethyl cyclopropane-1,1-dicarboxylate. This pathway leverages a Curtius rearrangement, a powerful transformation for converting carboxylic acids into isocyanates, which are then trapped to form the desired carbamate.
Conceptual Workflow:
-
Monohydrolysis: Selective hydrolysis of one of the two ester groups of diethyl cyclopropane-1,1-dicarboxylate to yield the corresponding monoacid.
-
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. This is a key step in introducing the nitrogen functionality.
-
Carbamate Formation: The in situ generated isocyanate is trapped with tert-butanol to form the Boc-protected amine.
-
Ester Reduction: The remaining ester group is then reduced to the primary alcohol using a suitable reducing agent, such as lithium borohydride, as described in the previous method.
This route offers a high overall yield (around 56%) and demonstrates the versatility of classical organic reactions in constructing complex building blocks.[3]
Caption: Conceptual workflow for synthesis via Curtius rearrangement.
Applications in Advanced Synthesis
The true value of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate lies in its utility as a versatile intermediate for the synthesis of more complex and biologically relevant molecules. The orthogonal nature of the Boc-protected amine and the primary alcohol allows for selective manipulation of these functional groups.
A notable application is in the synthesis of spirocyclopropanated analogues of insecticides such as Imidacloprid and Thiacloprid.[3] These modifications can significantly alter the biological activity and physicochemical properties of the parent compounds.
General Application Workflow:
-
Oxidation of the Alcohol: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, TEMPO).
-
Deprotection of the Amine: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the primary amine.[7][8]
-
Further Functionalization: The resulting amine and carbonyl functionalities can then be engaged in a wide range of subsequent reactions, including but not limited to:
-
Reductive amination
-
Amide bond formation
-
Heterocycle synthesis
-
This strategic functional group manipulation opens the door to a vast chemical space for the exploration of novel therapeutic and agrochemical agents.
Caption: General workflow for the application of the title compound in synthesis.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.
GHS Hazard Information: [2][6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]
-
Wear appropriate personal protective equipment, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Avoid contact with skin, eyes, and clothing.[9][11] In case of contact, rinse the affected area immediately with plenty of water.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[3][6] The compound is stable under recommended storage conditions.
-
Keep away from incompatible materials such as strong oxidizing agents.[12]
Conclusion
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a Boc-protected amine and a primary alcohol on a strained cyclopropyl ring provides a platform for the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, will empower researchers to fully leverage its potential in the development of novel pharmaceuticals and agrochemicals.
References
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Autech Industry Co.,Limited. (n.d.). Tert-butyl N-(1-(hydroxymethyl)cyclopropyl)carbamate. Retrieved from [Link]
- Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
- Google Patents. (2014). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
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ChemBK. (2024). 1-AMINO-CYCLOPROPANEMETHANOL HYDROCHLORIDE. Retrieved from [Link]
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ACS Publications. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Retrieved from [Link]
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Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
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Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
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WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
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Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
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LookChem. (n.d.). (1-Aminocyclopropyl)methanol hydrochloride. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]
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National Institutes of Health. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]
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Lead Sciences. (n.d.). tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate. Retrieved from [Link]
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National Institutes of Health. (n.d.). tert-Butyl hydroxy(methyl)carbamate. PubChem. Retrieved from [Link]
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National Institutes of Health. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]
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